2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
The compound "2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazopyridine, which is a heterocyclic aromatic organic compound. It consists of a pyridine ring fused with an imidazole ring and is substituted with a fluorophenyl group and a formyl group. This structure is related to various compounds that have been synthesized for their potential biological activities and applications in material science due to their unique chemical properties .
Synthesis Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has demonstrated various methods for synthesizing imidazo[1,2-a]pyridine derivatives, including 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. These methods involve reactions such as "water-mediated" hydroamination, silver-catalyzed aminooxygenation, and other multistep processes to produce these compounds in moderate to good yields (Mohan, Rao, & Adimurthy, 2013). Additionally, techniques like one-pot synthesis methods incorporating reactions like Sonogashira coupling and alkyne–carbonyl metathesis have been developed (Baig et al., 2017).
Chemical Reactions and Derivatives : The chemical reactivity of these compounds allows for the creation of various derivatives. For instance, reactions with different aryl ketones, urea, and thiourea lead to the formation of diverse chemical structures with potential applications in different fields (Ladani et al., 2009). Synthesis methods also include three-component reactions and catalyst-assisted processes to generate new derivatives (Ray Bagdi, Basha, & Khan, 2015).
Potential Applications
Fluorescence and Optical Properties : Some derivatives of imidazo[1,2-a]pyridines, including those with 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde structure, exhibit fluorescent properties. These properties are being explored for their potential in applications such as biomarkers, photochemical sensors, and pharmaceuticals. Studies have found that substituents in the heterocycle can significantly impact the luminescent properties of these compounds (Velázquez-Olvera et al., 2012).
Catalytic and Chemical Activity : Imidazo[1,2-a]pyridine derivatives, including those containing the 2-(4-Fluorophenyl) structure, have been investigated for their catalytic activities. For instance, they have been used as catalysts in the oxidation of catechol to o-quinone, demonstrating the versatility and potential utility of these compounds in chemical reactions (Saddik et al., 2012).
Future Directions
The future directions for research on “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields such as medicinal chemistry .
properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQZNGMFGRJLEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351880 | |
Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809117 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
425658-37-3 | |
Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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